4-(3-Chloropyrazin-2-YL)morpholine
Overview
Description
4-(3-Chloropyrazin-2-YL)morpholine (4-CPM) is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound that contains both a nitrogen and a chlorine atom, and is an isomer of 4-(2-chloropyrazin-3-yl)morpholine (4-CPM). 4-CPM is a white crystalline solid with a melting point of 246-248°C. It is soluble in water and organic solvents, and is stable under normal conditions.
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Pyrazinoylmorpholine Derivatives : Uchimaru et al. (1971) synthesized 4-pyrazinoylmorpholine and related compounds to evaluate their biological activities, suggesting potential applications in pharmacology or biochemistry (Uchimaru et al., 1971).
- Anticonvulsant Properties : Lankau et al. (1999) synthesized new 3‐amino‐ and 5‐aminopyrazoles, including a compound that blocks sodium channels and shows strong anticonvulsant effects in the Maximal Electroshock Seizure test (Lankau et al., 1999).
Crystal Structure Analysis
- Structural Studies of Tetrazine Derivatives : Xu et al. (2012) synthesized and analyzed the crystal structures of unsymmetrical 1,2,4,5-tetrazine derivatives, including a compound containing the morpholine group, contributing to the field of crystallography and material science (Xu et al., 2012).
Anticancer Applications
- Anti-Breast Cancer Agent : Kumar et al. (2021) designed and synthesized a morpholine-substituted pyrazol compound and evaluated its anti-breast cancer activity, indicating potential therapeutic applications (Kumar et al., 2021).
Chemical Synthesis and Applications
- Intermediate for Synthesis of Heterocyclic Compounds : Mazur et al. (2007) studied the hydrochloric acid salt of a morpholine compound, important for synthesizing biologically active heterocycles (Mazur et al., 2007).
Pharmacophore in PI3K Inhibition
- PI3K and PIKKs Inhibition : Hobbs et al. (2019) identified morpholines as key pharmacophores for inhibiting PI3K and PIKKs, highlighting its significance in developing kinase inhibitors (Hobbs et al., 2019).
Inhibitor Synthesis for DNA-Dependent Protein Kinase
- DNA-PK Inhibition : Bi et al. (2005) developed a synthetic route for a thiopyran-4-one derivative, which acts as an inhibitor for DNA-dependent protein kinase, indicating potential in drug development (Bi et al., 2005).
Enamine Oxidation Study
- Chemical Reactions and Products : Corbani et al. (1973) explored the oxidation of enamines, including a morpholine derivative, to understand reaction mechanisms and product formation (Corbani et al., 1973).
NK1 Receptor Antagonist Development
- Development of Receptor Antagonists : Harrison et al. (2001) synthesized a neurokinin-1 receptor antagonist with potential for clinical use in treating emesis and depression (Harrison et al., 2001).
Synthesis of Coumarin Derivatives
- Coumarin Derivative Synthesis : Sanghani et al. (2019) synthesized coumarin derivatives involving morpholine for potential antimicrobial applications (Sanghani et al., 2019).
Antiparasitic Activity Investigation
- Antiparasitic Drug Development : Kuettel et al. (2007) investigated the antiparasitic activities of morpholine derivatives, contributing to the field of parasitology (Kuettel et al., 2007).
Antibacterial and Antituberculosis Activity
- Antibacterial and Antituberculosis Studies : Mali et al. (2019) synthesized and evaluated a thiadiazole derivative for its antibacterial and anti-TB activities, showing potential in infectious disease treatment (Mali et al., 2019).
Development of PI3-Kinase Inhibitors
- PI3-Kinase Inhibition for Tumor Growth Control : Alexander et al. (2008) developed morpholine derivatives as inhibitors of phosphoinositide 3-kinase, showing effectiveness in tumor growth control models (Alexander et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
4-(3-chloropyrazin-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-8(11-2-1-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTFLTGFVRRMBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60608400 | |
Record name | 4-(3-Chloropyrazin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54126-40-8 | |
Record name | 4-(3-Chloropyrazin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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